Cas no 6964-62-1 (NSC 66811)

NSC 66811 structure
NSC 66811 structure
Productnaam:NSC 66811
CAS-nummer:6964-62-1
MF:C23H20N2O
MW:340.417705535889
MDL:MFCD08823776
CID:526454
PubChem ID:354335381

NSC 66811 Chemische en fysische eigenschappen

Naam en identificatie

    • 8-Quinolinol,2-methyl-7-[phenyl(phenylamino)methyl]-
    • Nsc66811
    • 2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol
    • 7-[anilino(phenyl)methyl]-2-methylquinolin-8-ol
    • (2-methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol)
    • 2-methyl-7-[phenyl(phenylamino)methyl]quinolin-8-ol
    • 7-(anilino(phenyl)methyl)-2-methyl-8-quinolinol
    • 7-(Anilino(phenyl)-methyl)-2-methyl-8-quinolinol
    • AC1L6NIN
    • AC1Q79MP
    • CHEMBL210778
    • SureCN1241576
    • 8-Hydroxy-2-methyl-7-[phenyl(phenylamino)methyl]quinoline
    • NSC 66811
    • AKOS003020553
    • DTXSID30290119
    • SCHEMBL1241576
    • SB73070
    • L10087
    • 2-methyl-7-(phenyl-phenylamino)methyl) quinolin-8-ol
    • M2390
    • VU0452053-1
    • MFCD08823776
    • CS-0003665
    • 6964-62-1
    • BCP07490
    • NSC-66811
    • MDM2 Inhibitor II
    • AKOS016050521
    • HY-14967
    • AS-68998
    • MDM2 Antagonist II
    • 2-methyl-7-(phenyl(phenylamino)methyl)quinolin-8-ol
    • BDBM31206
    • DS-009289
    • MDL: MFCD08823776
    • Inchi: InChI=1S/C23H20N2O/c1-16-12-13-18-14-15-20(23(26)22(18)24-16)21(17-8-4-2-5-9-17)25-19-10-6-3-7-11-19/h2-15,21,25-26H,1H3
    • InChI-sleutel: WEENRMPCSWFMTE-UHFFFAOYSA-N
    • LACHT: OC1=C2N=C(C)C=CC2=CC=C1C(C3=CC=CC=C3)NC4=CC=CC=C4

Berekende eigenschappen

  • Exacte massa: 340.1577
  • Monoisotopische massa: 340.157563266g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 4
  • Complexiteit: 430
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 45.2Ų
  • XLogP3: 5.4

Experimentele eigenschappen

  • Dichtheid: 1.235±0.06 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 143.0 to 147.0 deg-C
  • Kookpunt: 529.5±45.0°C at 760 mmHg
  • Oplosbaarheid: Insuluble (2.1E-3 g/L) (25 ºC),
  • PSA: 45.15
  • λ max: 250(EtOH)(lit.)

NSC 66811 Beveiligingsinformatie

NSC 66811 Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21578-25 mg
NSC 66811
6964-62-1 96.94%
25mg
¥1794.00 2022-02-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M2390-100MG
NSC 66811
6964-62-1 >98.0%(GC)
100mg
¥590.00 2024-04-15
MedChemExpress
HY-14967-10mM*1 mL in DMSO
NSC 66811
6964-62-1 98.12%
10mM*1 mL in DMSO
¥880 2024-07-20
Ambeed
A183021-10mg
2-Methyl-7-(phenyl(phenylamino)methyl)quinolin-8-ol
6964-62-1 98%
10mg
$79.0 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-311507-10mg
NSC 66811,
6964-62-1
10mg
¥1196.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N97760-100mg
NSC 66811
6964-62-1 95%
100mg
¥1044.0 2024-07-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD389224-100mg
2-Methyl-7-(phenyl(phenylamino)methyl)quinolin-8-ol
6964-62-1 95%
100mg
¥988.0 2024-04-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21578-2 mg
NSC 66811
6964-62-1 96.94%
2mg
¥481.00 2022-02-28
Chemenu
CM117255-10mg
8-Hydroxy-2-methyl-7-[phenyl(phenylamino)methyl]quinoline
6964-62-1 95%
10mg
$205 2024-07-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M862586-100mg
2-Methyl-7-[phenyl(phenylamino)methyl]-8-quinolinol
6964-62-1 ≥98%
100mg
¥3,748.50 2022-09-01

Artikelen aanbevelen

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:6964-62-1)NSC 66811
A866793
Zuiverheid:99%
Hoeveelheid:100mg
Prijs ($):165.0